molecular formula C20H26 B14503943 1,1'-(2,3-Dimethylhexane-3,4-diyl)dibenzene CAS No. 62972-73-0

1,1'-(2,3-Dimethylhexane-3,4-diyl)dibenzene

Cat. No.: B14503943
CAS No.: 62972-73-0
M. Wt: 266.4 g/mol
InChI Key: RYICYNDRTWLWAN-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene is an organic compound with the molecular formula C20H26. It is a derivative of hexane, featuring two benzene rings attached to a dimethylhexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene typically involves the reaction of 2,3-dimethylhexane with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}6 + \text{C}8\text{H}{18} \xrightarrow{\text{AlCl}3} \text{C}{20}\text{H}{26} + \text{HCl} ]

Industrial Production Methods

Industrial production of 1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
  • 3,4-Dimethyl-3,4-diphenylhexane

Uniqueness

1,1’-(2,3-Dimethylhexane-3,4-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

62972-73-0

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

(2,3-dimethyl-4-phenylhexan-3-yl)benzene

InChI

InChI=1S/C20H26/c1-5-19(17-12-8-6-9-13-17)20(4,16(2)3)18-14-10-7-11-15-18/h6-16,19H,5H2,1-4H3

InChI Key

RYICYNDRTWLWAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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